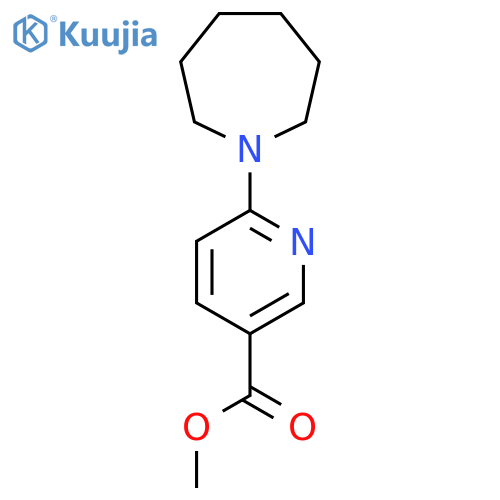

Cas no 1355230-43-1 (Methyl 6-(azepan-1-yl)nicotinate)

1355230-43-1 structure

商品名:Methyl 6-(azepan-1-yl)nicotinate

CAS番号:1355230-43-1

MF:C13H18N2O2

メガワット:234.294223308563

CID:4915921

Methyl 6-(azepan-1-yl)nicotinate 化学的及び物理的性質

名前と識別子

-

- 6-Azepan-1-yl-nicotinic acid methyl ester

- Methyl 6-(azepan-1-yl)nicotinate

-

- インチ: 1S/C13H18N2O2/c1-17-13(16)11-6-7-12(14-10-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

- InChIKey: BJBIOHPZZYDCQH-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=CN=C(C=C1)N1CCCCCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 250

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 6-(azepan-1-yl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM292306-1g |

Methyl 6-(azepan-1-yl)nicotinate |

1355230-43-1 | 97% | 1g |

$1122 | 2021-06-09 | |

| Chemenu | CM292306-1g |

Methyl 6-(azepan-1-yl)nicotinate |

1355230-43-1 | 97% | 1g |

$1122 | 2023-02-18 |

Methyl 6-(azepan-1-yl)nicotinate 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1355230-43-1 (Methyl 6-(azepan-1-yl)nicotinate) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬